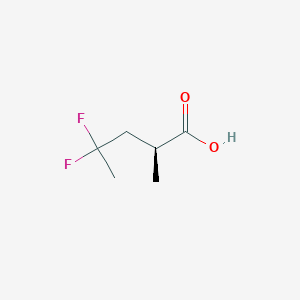
(2S)-4,4-Difluoro-2-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-4,4-Difluoro-2-methylpentanoic acid is an organic compound characterized by the presence of two fluorine atoms and a methyl group attached to a pentanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4,4-Difluoro-2-methylpentanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4,4-difluoro-2-methylpentan-1-ol.
Oxidation: The alcohol group is oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Chiral Resolution: To obtain the (2S) enantiomer, chiral resolution techniques such as crystallization with a chiral resolving agent or chiral chromatography are employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Oxidation: Utilizing continuous flow reactors for the oxidation step to ensure consistent quality and yield.
Enzymatic Resolution: Employing enzymes for the chiral resolution step to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-4,4-Difluoro-2-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of difluorinated ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride for reducing the carboxylic acid group.
Substitution: Nucleophilic reagents such as amines or thiols can be used to replace the fluorine atoms.
Major Products
Oxidation: Difluorinated ketones or aldehydes.
Reduction: Difluorinated alcohols or aldehydes.
Substitution: Compounds with new functional groups replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its unique electronic properties imparted by the fluorine atoms.
Synthesis: Serves as a building block for the synthesis of more complex fluorinated organic molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Metabolic Studies: Used in studies to understand the metabolism of fluorinated compounds in biological systems.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors sensitive to fluorinated compounds.
Industry
Materials Science: Utilized in the development of new materials with enhanced properties such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism by which (2S)-4,4-Difluoro-2-methylpentanoic acid exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, often through hydrogen bonding or hydrophobic interactions facilitated by the fluorine atoms.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating enzymes, altering signal transduction, or affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Difluoropentanoic acid: Lacks the methyl group, resulting in different reactivity and biological activity.
2-Methylpentanoic acid: Lacks the fluorine atoms, leading to significantly different chemical properties and applications.
4-Fluoro-2-methylpentanoic acid: Contains only one fluorine atom, which affects its electronic properties and reactivity.
Uniqueness
(2S)-4,4-Difluoro-2-methylpentanoic acid is unique due to the combination of its chiral center, two fluorine atoms, and a methyl group, which collectively impart distinct chemical and biological properties not found in its analogs.
Eigenschaften
IUPAC Name |
(2S)-4,4-difluoro-2-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c1-4(5(9)10)3-6(2,7)8/h4H,3H2,1-2H3,(H,9,10)/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXNCQQYDYGIET-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(C)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














